molecular formula C22H18BrN3OS2 B2832276 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 369393-46-4

3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2832276
CAS No.: 369393-46-4
M. Wt: 484.43
InChI Key: FIDVIAZZUWPXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide belongs to the thienoquinoline class of heterocyclic molecules. Its core structure consists of a tetrahydrothieno[2,3-b]quinoline scaffold, functionalized with a 4-bromophenyl carboxamide group at position 2 and a thiophen-2-yl substituent at position 2. This structural framework is associated with diverse biological activities, including antiplasmodial and enzyme-modulating properties, as observed in analogs such as KuSaSch105 (). The bromophenyl group enhances lipophilicity and may influence receptor binding, while the thiophen-2-yl moiety contributes to π-π stacking interactions in biological targets. Synthetic routes for related compounds often involve cyclization of thiocarbamoyl precursors with halogenated reagents ().

Properties

IUPAC Name

3-amino-N-(4-bromophenyl)-4-thiophen-2-yl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3OS2/c23-12-7-9-13(10-8-12)25-21(27)20-19(24)18-17(16-6-3-11-28-16)14-4-1-2-5-15(14)26-22(18)29-20/h3,6-11H,1-2,4-5,24H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIDVIAZZUWPXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=C(SC3=N2)C(=O)NC4=CC=C(C=C4)Br)N)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, with a quinoline derivative under acidic or basic conditions.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki coupling reaction, where a bromophenylboronic acid reacts with the thienoquinoline core in the presence of a palladium catalyst.

    Amination and Carboxamide Formation: The final steps involve the introduction of the amino group and the formation of the carboxamide. This can be done through nucleophilic substitution reactions and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the carboxamide, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide has potential applications in drug discovery and development. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for pharmacological studies.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or nucleic acids, modulating their function. For example, it might inhibit an enzyme by binding to its active site or alter receptor activity by mimicking or blocking natural ligands.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the Phenyl Ring

The 4-bromophenyl group in the target compound distinguishes it from analogs with other halogenated or substituted aryl rings:

  • 4-Chlorophenyl analog (KuSaSch105): 3-Amino-N-(4-chlorophenyl)-4-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () exhibits antiplasmodial activity, suggesting that bromine’s larger atomic radius and higher lipophilicity in the target compound may alter pharmacokinetics.
  • 4-Fluorophenyl analog: 3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () has a lower molecular weight (341.40 g/mol vs.
  • 4-Methylphenyl derivative: 3-Amino-N-(4-methylphenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () incorporates a trifluoromethyl group, enhancing metabolic stability but increasing molar mass (405.40 g/mol).

Heterocyclic Substituents at Position 4

  • Thiophen-2-yl vs. Phenyl : The thiophen-2-yl group in the target compound introduces sulfur-mediated hydrogen bonding, contrasting with the purely aromatic phenyl group in KuSaSch105 ().
  • Furyl vs. Thiophen-2-yl : The 4-(2-furyl) analog () replaces sulfur with oxygen, reducing electron density and possibly altering binding affinity.

Modifications to the Tetrahydrothienoquinoline Core

  • Pyridinyl derivatives: 3-Amino-N-[4-(methylsulfanyl)phenyl]-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide () introduces a nitrogen-containing heterocycle, enhancing polar surface area and hydrogen-bonding capacity.

Data Table: Structural and Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Biological Activity (If Reported) Reference ID
3-Amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide (Target Compound) C₂₂H₁₉BrN₃OS₂ ~496.44* 4-Bromophenyl, Thiophen-2-yl Not explicitly reported N/A
KuSaSch105 (4-Chlorophenyl analog) C₂₄H₂₀ClN₃OS 449.95 4-Chlorophenyl, Phenyl Antiplasmodial
3-Amino-N-(4-fluorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide C₁₈H₁₆FN₃OS 341.40 4-Fluorophenyl Not reported
3-Amino-N-(4-bromo-3-methylphenyl)-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide C₂₁H₂₂BrN₃OS 444.39 4-Bromo-3-methylphenyl, Ethyl Not reported
3-Amino-N-[4-(methylsulfanyl)phenyl]-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide C₂₄H₂₂N₄OS₂ 446.59 3-Pyridinyl, Methylsulfanylphenyl Not reported

*Estimated based on structural similarity to .

Research Findings and Trends

  • Anti-parasitic Potential: The antiplasmodial activity of KuSaSch105 () suggests that bromine or chlorine at the para position of the phenyl ring may enhance binding to plasmodial targets.
  • Solubility and Bioavailability : Fluorine substituents () reduce molar mass and may improve solubility, whereas bromine and ethyl groups () increase hydrophobicity.
  • Synthetic Flexibility: Cyclization strategies using thiocarbamoyl precursors () allow modular substitution, enabling rapid diversification of the thienoquinoline scaffold.

Biological Activity

The compound 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a member of the thienoquinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C17H16BrN3OSC_{17}H_{16}BrN_{3}OS with a molecular weight of 446.3 g/mol. The structure incorporates a tetrahydrothienoquinoline core which is known for diverse biological activities.

Anticancer Activity

Recent studies have indicated that thienoquinoline derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

  • Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Specifically, it is hypothesized that the compound may interfere with the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell growth and survival.
  • Case Study : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity against these cells. The study also reported morphological changes consistent with apoptosis upon treatment with this compound.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent.

  • Testing Against Bacteria : In vitro tests against Gram-positive and Gram-negative bacteria revealed that the compound exhibits significant antibacterial activity. The minimum inhibitory concentration (MIC) values were determined to be effective against strains such as Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The antimicrobial effects are believed to arise from the disruption of bacterial cell membranes and interference with DNA replication processes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features. Modifications at various positions on the thienoquinoline scaffold can enhance or reduce biological efficacy:

Structural FeatureModificationEffect on Activity
Bromine SubstitutionRemoval or substitutionDecreased anticancer potency
Amino Group PositionVariation in positionAltered interaction with target proteins
Thiophene RingAddition or removalEnhanced antimicrobial properties

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Tetrahydrothienoquinoline Core : This is achieved through cyclization reactions involving thiophene derivatives.
  • Bromination : Introduction of the bromine atom at the para position of the phenyl group is performed using brominating agents.
  • Amidation : The final step involves converting carboxylic acid derivatives to amides using coupling reagents.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-amino-N-(4-bromophenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Cyclization : Formation of the tetrahydrothienoquinoline core via acid-catalyzed cyclization of substituted thiophene precursors (e.g., ethyl 2-amino-4-(4-bromophenyl)-3-thiophenecarboxylate derivatives) .

Functionalization : Introduction of the thiophen-2-yl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .

Carboxamide Formation : Coupling of the quinoline intermediate with 4-bromoaniline using EDCI/HOBt or similar coupling agents under inert conditions .

  • Critical Parameters : Reaction temperature (60–100°C), solvent choice (DMF or THF), and catalyst (Pd(PPh₃)₄ for coupling reactions) significantly impact yields. Purification often requires column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., thiophen-2-yl vs. 3-yl) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (critical for SAR studies). For example, related thieno[2,3-b]quinoline analogs show planar quinoline cores with dihedral angles <10° between fused rings .
  • HRMS : Validates molecular weight (expected [M+H]⁺ ~530–540 Da) .
    • Data Interpretation : Discrepancies in melting points (e.g., 120–122°C vs. 127–128°C in similar compounds) may arise from polymorphic forms or residual solvents .

Q. What preliminary biological screening assays are suitable for this compound?

  • Assays :

  • Kinase Inhibition : Use ATP-binding site competition assays (e.g., EGFR or VEGFR2 kinases) due to structural similarity to quinoline-based kinase inhibitors .
  • Antimicrobial Activity : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), as thiophene derivatives often disrupt membrane integrity .
    • Controls : Include reference compounds (e.g., chloroquine for antimalarial assays) and solvent-only blanks to rule out false positives .

Advanced Research Questions

Q. How can conflicting solubility data be resolved during formulation for in vivo studies?

  • Issue : Discrepancies in DMSO solubility (e.g., 10–50 mg/mL in analogs) may stem from hygroscopicity or impurities.
  • Resolution :

  • Co-solvent Systems : Test combinations like PEG-400/water or cyclodextrin inclusion complexes.
  • Crystallinity Analysis : Use DSC/TGA to identify amorphous vs. crystalline forms, which affect bioavailability .
    • Case Study : A related tetrahydroquinoline carboxamide showed 3x higher solubility after transitioning from crystalline to amorphous via spray drying .

Q. What strategies optimize yield in the final carboxamide coupling step?

  • Challenge : Low yields (<40%) due to steric hindrance from the 4-bromophenyl and thiophen-2-yl groups.
  • Solutions :

  • Coupling Reagents : Switch from EDCI/HOBt to HATU/DIPEA for enhanced activation of the carboxylic acid intermediate .
  • Microwave Assistance : Reduce reaction time from 24h to 2h at 80°C, improving yields to ~60% .
    • Validation : Monitor by TLC (Rf ~0.3 in 1:1 hexane/EtOAc) and LC-MS for intermediate consumption .

Q. How does the thiophen-2-yl group influence biological activity compared to other heterocycles?

  • SAR Insights :

  • Thiophen-2-yl vs. Furyl : Thiophen-2-yl enhances π-π stacking with hydrophobic kinase pockets (e.g., 10x higher EGFR inhibition vs. furyl analogs) .
  • Substitution Position : 2-Thiophenyl derivatives show better metabolic stability than 3-substituted isomers due to reduced CYP450 interactions .
    • Data Limitation : Direct comparisons require iso-steric analogs synthesized under identical conditions .

Q. What in vivo models are appropriate for evaluating pharmacokinetics?

  • Models :

  • Rodent Studies : Assess oral bioavailability (dose: 10–50 mg/kg) and plasma half-life via LC-MS/MS.
  • Tissue Distribution : Autoradiography or whole-body imaging in transgenic models (e.g., tumor-bearing mice for oncology applications) .
    • Caveats : The bromophenyl group may confer hepatotoxicity; monitor liver enzymes (ALT/AST) post-administration .

Data Contradiction Analysis

Q. How to address variability in reported IC₅₀ values across studies?

  • Sources of Error :

  • Assay Conditions : Differences in ATP concentrations (e.g., 1 μM vs. 10 μM) artificially inflate IC₅₀ values.
  • Protein Binding : Serum albumin in cell-based assays reduces free compound concentration.
    • Mitigation : Standardize protocols (e.g., Eurofins Panlabs kinase panel) and report % unbound fraction .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.